4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine

Description

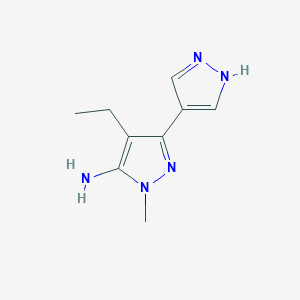

4-Ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-4-yl substituent at the 3-position of its pyrazole core. The compound features an ethyl group at the 4-position and a methyl group at the 1-position (Figure 1). The 3-position substituent is critical for modulating biological activity, as demonstrated in thrombin and kinase inhibitor studies .

Properties

Molecular Formula |

C9H13N5 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-ethyl-2-methyl-5-(1H-pyrazol-4-yl)pyrazol-3-amine |

InChI |

InChI=1S/C9H13N5/c1-3-7-8(6-4-11-12-5-6)13-14(2)9(7)10/h4-5H,3,10H2,1-2H3,(H,11,12) |

InChI Key |

UWBUSPCBKWIMPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C2=CNN=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. Common reaction conditions include:

Solvents: Ethanol, methanol, or acetic acid.

Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Temperature: Reactions are often carried out at reflux temperatures.

Industrial Production Methods

Industrial production methods for pyrazole derivatives may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas, sodium borohydride.

Substitution Reagents: Halogenating agents like chlorine or bromine, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Structural Features :

- 1-Position : Methyl group enhances steric stability and influences metabolic resistance.

- 3-Position : 1H-pyrazol-4-yl group introduces a heteroaromatic system, enabling π-π stacking interactions.

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent is pivotal for biological activity and physicochemical properties. Table 1 highlights key analogs and their substituents:

Key Observations :

- Aryl vs. Heteroaryl : Aryl groups (e.g., 4-fluorophenyl) enhance binding to hydrophobic enzyme pockets, while heteroaryl groups (e.g., pyridin-4-yl) improve solubility and hydrogen-bonding capacity .

- Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., in derivatives) increase electrophilicity, enhancing covalent interactions with enzyme active sites .

Physicochemical and Computational Analysis

- NMR Chemical Shifts : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine revealed tautomerism-dependent shifts, highlighting the sensitivity of NMR data to substituent electronic effects .

- Melting Points and Solubility : Chloro-substituted derivatives (e.g., 4-chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine) exhibit higher melting points (>200°C) due to stronger intermolecular forces .

Data Tables

Table 2: Physicochemical Properties of Selected Compounds

Biological Activity

4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological properties, particularly its anticancer and antimicrobial activities.

The compound has the following chemical characteristics:

- Molecular Formula : CHN

- Molecular Weight : 192.22 g/mol

- Purity : Typically above 95% in synthesized forms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the proliferation of various cancer cell lines. For instance:

- Breast Cancer : Significant antiproliferative effects were observed in MDA-MB-231 cells, with IC values indicating effective growth inhibition.

- Liver Cancer : HepG2 cells also demonstrated sensitivity to pyrazole derivatives, suggesting a broad spectrum of anticancer activity across different cancer types .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Pyrazole-based compounds are known to exert inhibitory effects on bacterial enzymes essential for microbial viability. In particular, studies have reported:

- Inhibition of DapE Enzyme : This enzyme plays a crucial role in bacterial peptidoglycan synthesis. The compound exhibited an IC value of 18.8 μM against this target, indicating substantial inhibitory potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring and substituents can significantly affect potency and selectivity:

- Substituent Variations : Altering the ethyl and methyl groups on the nitrogen atoms can enhance solubility and bioavailability.

- Ring Modifications : Incorporating additional functional groups can improve interactions with target proteins, leading to increased efficacy against specific diseases .

Case Studies

Several case studies have documented the biological evaluation of pyrazole derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example:

Cyclization : Ethyl acetoacetate reacts with monosubstituted hydrazines (e.g., methylhydrazine) to form pyrazole intermediates.

Functionalization : Chlorination or oxidation steps introduce reactive groups (e.g., 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride intermediates).

Coupling : Pyrazole-4-yl groups are introduced via nucleophilic substitution or condensation reactions.

- Characterization : Intermediates are verified using IR, NMR, and mass spectrometry. X-ray crystallography (e.g., SHELX software ) confirms regioselectivity and stereochemistry .

Q. How is the purity and identity of the compound confirmed in academic research?

- Analytical Techniques :

- Chromatography : HPLC or TLC for purity assessment.

- Spectroscopy :

- IR : Confirms functional groups (e.g., amine stretches at ~3300 cm⁻¹).

- NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ peaks) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- In vitro Testing :

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .

- Antitubercular : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what are common pitfalls?

- Optimization Strategies :

- Solvent-Free Conditions : Reduces side reactions (e.g., condensation under microwave irradiation) .

- Catalysis : Use of POCl₃ or PCl₃ for efficient acylation .

- Challenges :

- Regioselectivity : Competing pathways may form regioisomers; controlled reaction temperatures (e.g., 120°C) mitigate this .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures isolates pure products .

Q. How do crystallographic data resolve contradictions in spectroscopic assignments?

- Case Study : Discrepancies in NMR assignments (e.g., pyrazole vs. aromatic protons) are resolved using X-ray diffraction. For example:

- Dihedral Angles : Pyrazole rings form angles of 32–47° with adjacent aryl groups, influencing chemical shifts .

- Hydrogen Bonding : N–H···N/F interactions (2.8–3.0 Å) stabilize crystal packing, validated via SHELXL refinement .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.